![molecular formula C19H14FNO2 B8240824 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid](/img/structure/B8240824.png)
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid
Overview
Description
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C19H14FNO2 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: Efficient methods have been developed for synthesizing novel fluorine-bearing quinoline-4-carboxylic acids, including derivatives with the 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid structure, which show activity against Aspergillus fungi as amylolytic agents (Makki, Bakhotmah, & Abdel-Rahman, 2012).
- Electrochemical Studies: Electrochemical analysis of similar compounds has been conducted, emphasizing the significance of resonance isomerism and intramolecular hydrogen bonding in their electrochemistry (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).
Biological Applications
- Inhibition of HMG-CoA Reductase: Quinoline-based compounds have been synthesized to evaluate their ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. The presence of a 4-fluorophenyl group, similar to the compound , has shown significant activity in this system (Suzuki, Iwasaki, Fujikawa, Kitahara, Sakashita, & Sakoda, 2001).
- GPCR Ligand Evaluation: Novel derivatives of 2-cyclopropyl-4-(4-fluorophenyl)quinolines have been studied as G-Protein Coupled Receptor (GPCR) ligands, showing potential as anticancer drugs with thrombolytic effects due to their PI3-Kinase inhibition capabilities (Thangarasu, Thamarai Selvi, & Manikandan, 2018).
Synthesis of Related Compounds
- Intermediate in Pitavastatin Synthesis: The compound has been used as an important intermediate in synthesizing pitavastatin, a drug used for lowering blood lipids (Wang Zhixiang, 2008).
Pharmaceutical Research
- Antibacterial Activity: Derivatives of the compound have shown potent antibacterial activity, particularly against Gram-positive bacteria. They have been studied for their potential use in treating respiratory tract infections (Miyamoto, Yamashita, Ueda, Tamaoka, Ohmori, & Nakagawa, 1995).
properties
IUPAC Name |
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-13-9-7-11(8-10-13)16-14-3-1-2-4-15(14)21-18(12-5-6-12)17(16)19(22)23/h1-4,7-10,12H,5-6H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCNMNAUQZYOFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C(=O)O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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